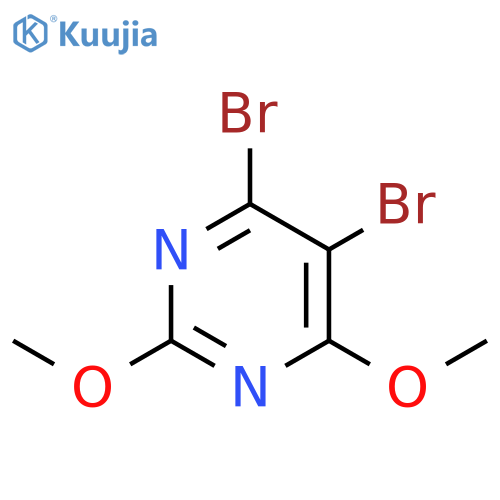Cas no 1009812-01-4 (Pyrimidine, 4,5-dibromo-2,6-dimethoxy-)

Pyrimidine, 4,5-dibromo-2,6-dimethoxy- 化学的及び物理的性質
名前と識別子
-
- Pyrimidine, 4,5-dibromo-2,6-dimethoxy-
- 4,5-Dibromo-2,6-dimethoxypyrimidine
- SCHEMBL23203437
- 1009812-01-4
- G64217
-
- インチ: 1S/C6H6Br2N2O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h1-2H3
- InChIKey: UUQLCCLYBXYDPH-UHFFFAOYSA-N
- ほほえんだ: C1(OC)=NC(OC)=C(Br)C(Br)=N1
計算された属性
- せいみつぶんしりょう: 297.87755g/mol
- どういたいしつりょう: 295.87960g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 44.2Ų
Pyrimidine, 4,5-dibromo-2,6-dimethoxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1811516-100mg |
4,5-Dibromo-2,6-dimethoxypyrimidine |
1009812-01-4 | 95% | 100mg |
$234.0 | 2025-02-21 | |
| Ambeed | A1811516-250mg |
4,5-Dibromo-2,6-dimethoxypyrimidine |
1009812-01-4 | 95% | 250mg |
$396.0 | 2025-02-21 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01709721-100mg |
4,5-Dibromo-2,6-dimethoxypyrimidine |
1009812-01-4 | 95% | 100mg |
¥1308.0 | 2023-04-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01709721-1g |
4,5-Dibromo-2,6-dimethoxypyrimidine |
1009812-01-4 | 95% | 1g |
¥6000.0 | 2023-04-06 | |
| 1PlusChem | 1P02519L-250mg |
4,5-Dibromo-2,6-dimethoxypyrimidine |
1009812-01-4 | 95% | 250mg |
$360.00 | 2023-12-27 | |
| 1PlusChem | 1P02519L-100mg |
4,5-Dibromo-2,6-dimethoxypyrimidine |
1009812-01-4 | 95% | 100mg |
$213.00 | 2023-12-27 | |
| Ambeed | A1811516-1g |
4,5-Dibromo-2,6-dimethoxypyrimidine |
1009812-01-4 | 95% | 1g |
$1069.0 | 2025-02-21 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01709721-250mg |
4,5-Dibromo-2,6-dimethoxypyrimidine |
1009812-01-4 | 95% | 250mg |
¥2222.0 | 2023-04-06 | |
| 1PlusChem | 1P02519L-1g |
4,5-Dibromo-2,6-dimethoxypyrimidine |
1009812-01-4 | 95% | 1g |
$1002.00 | 2023-12-27 |
Pyrimidine, 4,5-dibromo-2,6-dimethoxy- 関連文献
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Pyrimidine, 4,5-dibromo-2,6-dimethoxy-に関する追加情報
Pyrimidine, 4,5-dibromo-2,6-dimethoxy- (CAS No. 1009812-01-4): A Versatile Scaffold in Modern Medicinal Chemistry
Pyrimidine, 4,5-dibromo-2,6-dimethoxy-, with the chemical identifier CAS No. 1009812-01-4, represents a significant compound in the realm of medicinal chemistry. This heterocyclic aromatic molecule has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and development. The presence of bromine and methoxy substituents at the 4 and 5 positions, along with methoxy groups at the 2 and 6 positions, endows this compound with a high degree of reactivity and versatility, making it a valuable scaffold for synthesizing novel bioactive molecules.
The< strong>pyrimidine core is a fundamental motif in many biologically active compounds, particularly those targeting nucleic acid-related processes. Its structural similarity to natural nucleobases allows it to interact with biomolecules in a predictable manner, facilitating the design of molecules with specific biological activities. In recent years, there has been a surge in interest regarding the development of antiviral, anticancer, and antimicrobial agents based on< strong>pyrimidine derivatives. The< strong>4,5-dibromo-2,6-dimethoxy-pyrimidine structure exemplifies this trend by offering a platform for further functionalization and derivatization.
The< strong>bromine atoms at the 4 and 5 positions are particularly noteworthy as they provide handles for various chemical transformations. These< strong>bromine atoms can undergo cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl or heteroaryl groups. This reactivity is crucial for generating libraries of compounds with tailored biological properties. Additionally, the< strong>methoxy groups at the 2 and 6 positions can be modified through oxidation or reduction reactions, further expanding the synthetic possibilities.
In the context of drug discovery, the< strong>pyrimidine, 4,5-dibromo-2,6-dimethoxy-- derivative has shown promise in several therapeutic areas. For instance, studies have demonstrated its potential as an inhibitor of enzymes involved in viral replication. The brominated pyrimidine scaffold can mimic natural nucleobases, thereby interfering with viral polymerase enzymes that rely on these bases for replication. This mechanism of action has been explored in the development of antiviral agents targeting RNA viruses.
The< strong>methoxy substituents play a critical role in modulating the pharmacokinetic properties of this compound. Methoxy groups are known to enhance lipophilicity and metabolic stability, which are essential factors for drug efficacy and bioavailability. By strategically positioning these< strong>methoxy groups on the< strong>pyrimidine core, chemists can fine-tune the compound's solubility and pharmacokinetic profile.
Recent advances in computational chemistry have further accelerated the development of< strong>pyrimidine, 4,5-dibromo-2,6-dimethoxy-- based drugs. Molecular modeling techniques allow researchers to predict binding interactions between this compound and target proteins with high accuracy. This approach has been instrumental in identifying lead compounds for further optimization. By leveraging computational tools alongside traditional synthetic methods, scientists can efficiently navigate the complex landscape of drug discovery.
The< strong>bromine-containing pyrimidine scaffold also finds utility in designing probes for biochemical studies. The ability to selectively label these probes with fluorophores or other reporter groups enables researchers to study biological pathways involving nucleic acid metabolism. Such probes have provided valuable insights into cellular processes and have been instrumental in understanding disease mechanisms at a molecular level.
In conclusion,< strong(Pyrimidine), 4,5-dibromo-2,6-dimethoxy-- (CAS No. 1009812-01-4) is a versatile compound with significant potential in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, making it an excellent scaffold for developing novel therapeutic agents. The combination of its reactivity with advanced computational techniques ensures that this compound will remain at the forefront of drug discovery efforts in the coming years.
1009812-01-4 (Pyrimidine, 4,5-dibromo-2,6-dimethoxy-) 関連製品
- 1208685-24-8(2-(ethylamino)methylbenzonitrile hydrochloride)
- 2138570-15-5(1-chloro-N-[1-(methoxymethyl)cyclopropyl]-N-methylmethanesulfonamide)
- 1040673-53-7(6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide)
- 37108-09-1(2-Phenylcyclopentane-1-carboxylic acid)
- 1798031-76-1(N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}-1-phenylmethanesulfonamide)
- 2229089-64-7(1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-4-amine)
- 2839139-03-4(4-methyl-2-azabicyclo2.2.1heptane)
- 85933-19-3(3-O-Methyl Carbidopa)
- 2229272-69-7(4-(1-Amino-3,3-difluorocyclobutyl)benzene-1,3-diol)
- 946235-93-4(methyl N-(4-{(4-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate)
